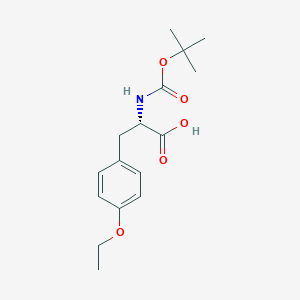

Boc-O-ethyl-L-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAAKQIHUIOIV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426917 | |

| Record name | Boc-O-ethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76757-91-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76757-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-O-ethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Boc-O-ethyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-O-ethyl-L-tyrosine, commonly referred to as Boc-O-ethyl-L-tyrosine or Boc-Tyr(Et)-OH, is a chemically modified derivative of the amino acid L-tyrosine. It serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. The incorporation of two key protective groups, the tert-butoxycarbonyl (Boc) group on the α-amino group and the ethyl group on the phenolic hydroxyl side chain, imparts specific characteristics that are highly advantageous for controlled, stepwise peptide elongation.

The Boc group provides temporary protection to the amino terminus, which can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). This lability allows for the sequential addition of amino acids to a growing peptide chain. The ethyl ether linkage on the tyrosine side chain offers stable, permanent protection under the acidic conditions used for Boc-group removal, thereby preventing unwanted side reactions at the phenolic hydroxyl group. This O-alkylation also enhances the lipophilicity of the amino acid derivative, which can improve solubility in organic solvents commonly used in peptide synthesis and potentially modulate the biological activity of the resulting peptide.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and a visualization of its application in a standard synthetic workflow.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical syntheses.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid | [2] |

| Synonyms | Boc-L-Tyr(Et)-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethoxyphenyl)propanoic acid | [1][2] |

| CAS Number | 76757-91-0 | [1][2] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][2] |

| Molecular Weight | 309.36 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 87 - 91 °C | [1] |

| Optical Rotation | [α]D²⁰ = +11 ± 2º (c=1 in DMF) for the D-enantiomer. The L-enantiomer is expected to have a similar magnitude with a negative sign. | [3] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Ethyl Acetate. The ethoxy group enhances solubility in organic media.[1][4] | |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Experimental Protocols

Synthesis of this compound

This protocol is a representative two-step procedure involving the initial Boc protection of L-tyrosine followed by the ethylation of the phenolic hydroxyl group.

Step 1: N-Boc Protection of L-Tyrosine

-

Reaction Setup: Dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and aqueous sodium hydroxide (1N) solution in a round-bottom flask.[5] The flask is cooled in an ice bath with continuous stirring.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise to the cooled solution.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Acidify the reaction mixture to a pH of 2-3 using a cold 1M solution of potassium bisulfate (KHSO₄).[5]

-

Extraction: Extract the product, Boc-L-tyrosine, three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[6] Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude Boc-L-tyrosine, which can be used in the next step without further purification.

Step 2: O-Ethylation of Boc-L-Tyrosine

-

Reaction Setup: Suspend the crude Boc-L-tyrosine (1 equivalent) in a suitable solvent such as Dimethylformamide (DMF).

-

Addition of Base and Alkylating Agent: Add a mild base such as sodium bicarbonate (NaHCO₃) (1.1 equivalents) to the suspension. Following this, add ethyl iodide or ethyl bromide (1.1 equivalents) with continuous stirring.[6]

-

Reaction: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

-

Solvent Selection: Dissolve the crude product in a minimal amount of a hot "good" solvent, such as ethyl acetate, in which the compound is highly soluble.[7]

-

Induce Crystallization: Slowly add a "poor" or "anti-solvent," such as hexane or petroleum ether, in which the compound is sparingly soluble, until the solution becomes slightly turbid.[7]

-

Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[7]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.[8]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected characteristic signals include those for the Boc group (singlet, ~1.4 ppm), the ethyl group (triplet and quartet), the aromatic protons, and the α- and β-protons of the amino acid backbone.[9][10]

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique, such as methanol or acetonitrile with 0.1% formic acid.

-

Analysis: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode. The expected [M+H]⁺ ion for C₁₆H₂₃NO₅ would be approximately m/z 310.16.[11]

Mandatory Visualization

The following diagram illustrates the general workflow for the incorporation of this compound into a growing peptide chain during Boc-strategy Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for Boc-SPPS using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C16H23NO5 | CID 7017903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. BOC-L-Tyrosine(3978-80-1) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-O-ethyl-L-tyrosine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-O-ethyl-L-tyrosine (Boc-O-ethyl-L-tyrosine), a valuable amino acid derivative for peptide synthesis and drug discovery. This document details its physicochemical properties, provides a detailed methodology for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and explores its applications, particularly in the context of modulating signaling pathways relevant to neuroscience and oncology.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 76757-91-0[1] |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.4 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | ≥98% (typically determined by HPLC) |

| Storage Conditions | 0 - 8 °C |

Experimental Protocols: Incorporation into Peptides via Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Boc-based solid-phase peptide synthesis (SPPS). The O-ethyl group on the tyrosine side chain is stable to the acidic conditions used for Boc deprotection.

Materials and Reagents:

-

This compound

-

Appropriate solid support resin (e.g., Merrifield resin, PAM resin)

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt, DIC/HOBt)

-

Cleavage cocktail (e.g., HF/anisole, TFMSA/TFA/anisole)

-

Cold diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Methodology:

-

Resin Swelling and Preparation:

-

Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Boc Deprotection:

-

Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc protecting group.

-

Wash the resin with DCM to remove excess TFA and byproducts.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM or DMF until a neutral pH is achieved (as indicated by a colorimetric test such as the chloranil test).

-

Wash the resin thoroughly with DMF to remove excess base.

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin substitution) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF in the presence of DIEA.

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours, or until completion is confirmed by a negative ninhydrin test.

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

Peptide Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling step and removal of the terminal Boc group, wash the resin with DCM and dry it under vacuum.

-

Treat the dried peptide-resin with a strong acid cleavage cocktail (e.g., anhydrous HF with a scavenger like anisole, or a high-TFA cocktail such as 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at 0°C to room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide for identity and purity using analytical RP-HPLC and mass spectrometry.

-

Visualizing Workflows and Pathways

Diagram of the Boc-SPPS Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for incorporating this compound.

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Conceptual Signaling Pathway: Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Peptides containing tyrosine residues are crucial in cellular signaling. The ethylation of the hydroxyl group in this compound can alter the peptide's hydrophobicity and binding characteristics, potentially modulating signaling pathways such as those initiated by Receptor Tyrosine Kinases (RTKs). The diagram below provides a simplified, conceptual overview of a generic RTK signaling cascade that could be influenced by a peptide containing an O-ethyl-L-tyrosine residue.

Caption: Conceptual model of a Receptor Tyrosine Kinase signaling pathway.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Data for Boc-O-ethyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-O-ethyl-L-tyrosine

This compound, also known as Boc-L-Tyr(Et)-OH, is a derivative of the amino acid L-tyrosine. The tert-butyloxycarbonyl (Boc) group protects the amine functionality, while the ethyl group protects the phenolic hydroxyl group. These protecting groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under specific conditions. Its increased lipophilicity compared to its unprotected counterpart can also be advantageous in certain synthetic and biological applications.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including Boc-L-tyrosine and other O-alkylated tyrosine derivatives. The spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (C2-H, C6-H) | 7.05 - 7.15 | Doublet | ~ 8.5 | 2H |

| Aromatic (C3-H, C5-H) | 6.80 - 6.90 | Doublet | ~ 8.5 | 2H |

| NH | 4.90 - 5.10 | Doublet (broad) | ~ 7.8 | 1H |

| α-CH | 4.50 - 4.60 | Multiplet | - | 1H |

| -O-CH₂-CH₃ | 3.95 - 4.05 | Quartet | ~ 7.0 | 2H |

| β-CH₂ | 3.00 - 3.15 | Multiplet | - | 2H |

| Boc (-C(CH₃)₃) | 1.40 - 1.45 | Singlet | - | 9H |

| -O-CH₂-CH₃ | 1.35 - 1.45 | Triplet | ~ 7.0 | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are extrapolated from data for analogous compounds and provide a reliable reference for spectral interpretation.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O, acid) | 175.0 - 176.0 |

| Carbonyl (C=O, Boc) | 155.0 - 156.0 |

| Aromatic (C4-O) | 157.0 - 158.0 |

| Aromatic (C1) | 129.0 - 130.0 |

| Aromatic (C2, C6) | 130.0 - 131.0 |

| Aromatic (C3, C5) | 114.0 - 115.0 |

| Boc (-C (CH₃)₃) | 79.5 - 80.5 |

| -O-C H₂-CH₃ | 63.0 - 64.0 |

| α-CH | 54.0 - 55.0 |

| β-CH₂ | 37.0 - 38.0 |

| Boc (-C(C H₃)₃) | 28.0 - 28.5 |

| -O-CH₂-C H₃ | 14.5 - 15.5 |

Experimental Protocols

A standard protocol for the acquisition of NMR data for this compound is detailed below. This protocol is based on established methods for similar protected amino acids.

1. Sample Preparation

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. ¹H NMR Acquisition

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range appropriate to cover all expected proton signals (e.g., 0-12 ppm).

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3. ¹³C NMR Acquisition

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range appropriate to cover all expected carbon signals (e.g., 0-200 ppm).

-

Processing: Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent peak.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows relevant to the analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: General workflow for NMR data acquisition and analysis.

Technical Guide: FT-IR and Mass Spectrometry Analysis of Boc-O-ethyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-O-ethyl-L-tyrosine is a protected amino acid derivative crucial in solid-phase peptide synthesis (SPPS) and drug development. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the ethyl ether on the phenolic hydroxyl group prevent unwanted side reactions during peptide chain elongation. Accurate characterization of this building block is paramount to ensure the integrity and purity of the final peptide product. This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry analysis of this compound, including detailed experimental protocols and expected data.

Predicted Spectroscopic and Physical Data

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₃NO₅[1] |

| Molecular Weight | 309.36 g/mol [1] |

| Appearance | White to off-white solid[1] |

| CAS Number | 76757-91-0[1] |

| Melting Point | 87 - 91 °C[1] |

Predicted FT-IR Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The following table summarizes the predicted vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |

| 3300 - 2500 | Carboxylic Acid | O-H stretch | Broad, Strong |

| 3000 - 2850 | Alkyl C-H | C-H stretch | Medium to Strong |

| ~1710 | Carboxylic Acid | C=O stretch | Strong |

| ~1685 | Urethane (Boc) | C=O stretch | Strong |

| 1600 - 1450 | Aromatic Ring | C=C stretch | Medium |

| ~1520 | Amide II | N-H bend | Medium |

| 1250 - 1200 | Ether (Aromatic) | asym C-O-C stretch | Strong |

| 1170 - 1150 | Urethane (Boc) | C-O stretch | Strong |

| 1050 - 1000 | Ether (Aromatic) | sym C-O-C stretch | Medium |

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing this compound. In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal characteristic fragmentation patterns.

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 310.16 | [M+H]⁺ | Protonated molecule |

| 254.14 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 210.15 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |

| 182.08 | [M+H - Boc - C₂H₄]⁺ | Subsequent loss of ethylene from the O-ethyl group |

| 136.08 | [HO-C₆H₄-CH₂-CH(NH₂)]⁺ | Tyrosine immonium ion (after loss of ethyl and Boc groups and rearrangement) |

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometry analysis of this compound, adapted from established protocols for similar compounds.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (e.g., 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

-

Mode: Transmittance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans

-

Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 1:1 v/v) with 0.1% formic acid to facilitate protonation. The final concentration should be in the low µg/mL to ng/mL range.

Liquid Chromatography (LC) - for sample introduction (optional but recommended):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 10-15 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Data Acquisition:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS1 Scan Range: m/z 100-500 to detect the precursor ion.

-

MS/MS Analysis: Data-Dependent Acquisition (DDA) can be used to select the precursor ion ([M+H]⁺ at m/z 310.16) for fragmentation.

-

Fragmentation Method: Collision-Induced Dissociation (CID).

-

Collision Energy: A ramped or stepped collision energy (e.g., 10-30 eV) should be applied to observe the characteristic fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: Experimental workflow for LC-MS/MS analysis.

Logical Relationship of Functional Groups for FT-IR Analysis

This diagram shows the key functional groups within this compound that give rise to characteristic FT-IR absorption bands.

Caption: Key functional groups for FT-IR identification.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of protonated this compound in tandem mass spectrometry.

Caption: Predicted MS/MS fragmentation of [this compound+H]⁺.

Signaling Pathways

This compound is a synthetic, protected amino acid primarily used as a building block in chemical synthesis. As such, it is not known to be involved in biological signaling pathways. Its purpose is to be incorporated into a larger molecule (a peptide), and the protecting groups are subsequently removed to yield the final, biologically active product. The signaling activity, if any, would be a property of the final peptide, not of this intermediate.

Conclusion

This technical guide provides a comprehensive overview of the expected FT-IR and mass spectrometry data for this compound, along with detailed experimental protocols for its analysis. While based on predictive data from analogous compounds, the information presented here serves as a robust framework for the characterization and quality control of this important reagent in research and drug development. The provided workflows and diagrams offer a clear visual representation of the analytical process and the structural basis for the expected spectroscopic features.

References

Technical Guide: Solubility of Boc-O-ethyl-L-tyrosine in DMF and DCM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of N-tert-Butoxycarbonyl-O-ethyl-L-tyrosine (Boc-O-ethyl-L-tyrosine) in two common organic solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). A comprehensive understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation strategies in peptide synthesis and drug development.

Core Concepts in this compound Solubility

This compound is a derivative of the amino acid L-tyrosine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an ethyl group protecting the phenolic hydroxyl group. These modifications significantly influence the molecule's physicochemical properties, particularly its solubility. The bulky, lipophilic Boc and ethyl groups generally increase the compound's affinity for organic solvents compared to the unprotected amino acid.

The solubility of Boc-protected amino acids is primarily governed by the polarity of the solvent and the structure of the amino acid side chain.[1] Solvents like DMF and DCM are frequently used in solid-phase peptide synthesis (SPPS) due to their ability to dissolve a wide range of protected amino acids.[1] The principle of "like dissolves like" is fundamental; the polarity of the solvent must be suitable to solvate both the polar backbone and the nonpolar side chains and protecting groups.

Data Presentation: Qualitative Solubility

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments based on the general behavior of similar Boc-protected amino acids provide valuable insights. The following table summarizes the expected qualitative solubility.

| Compound | Solvent | Qualitative Solubility | Notes |

| This compound | N,N-Dimethylformamide (DMF) | High Solubility | Generally considered a good solvent for Boc-protected amino acids.[1] Useful for preparing stock solutions for peptide coupling reactions. |

| This compound | Dichloromethane (DCM) | Good to High Solubility | A common solvent for Boc-SPPS, particularly for dissolving the protected amino acid before activation and coupling.[2] Its lower polarity compared to DMF may result in slightly lower solubility for more polar derivatives. |

Note: This data is based on general observations for Boc-protected amino acids and should be used as a guideline. Actual solubility can vary depending on the purity of the compound, the specific grade of the solvent, temperature, and moisture content.

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard procedure for determining the solubility of this compound using the isothermal equilibrium method followed by gravimetric or spectroscopic analysis.

Protocol: Determination of Solubility by the Isothermal Equilibrium Method

1. Materials:

-

This compound (high purity)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with tight-fitting caps (e.g., 2 mL glass vials)

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Spectrophotometer (optional, for concentration determination)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired solvent (DMF or DCM) to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

-

Determination of Solute Concentration:

-

Gravimetric Method:

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial.

-

Record the exact volume or weight of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.

-

-

Spectroscopic Method (e.g., UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

-

Calculation of Solubility:

-

Using the data from either the gravimetric or spectroscopic method, calculate the mass of this compound dissolved in the known volume of the solvent.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Boc-O-ethyl-L-tyrosine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract: Boc-O-ethyl-L-tyrosine is a crucial derivative of the amino acid tyrosine, widely utilized in peptide synthesis and pharmaceutical research. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function and an ethyl group on the phenolic hydroxyl enhances its utility by improving stability, solubility, and lipophilicity, which are advantageous in drug design and development.[1][2] Proper handling and storage of this compound are paramount to maintain its purity and integrity for successful experimental outcomes. This guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound, based on currently available data.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][] Its key physical and chemical properties are summarized in the table below. This data is essential for its proper handling, formulation, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₅ | Chem-Impex[1] |

| Molecular Weight | 309.4 g/mol | Chem-Impex[1] |

| CAS Number | 76757-91-0 | Chem-Impex[1] |

| Appearance | White to off-white solid/powder | Chem-Impex[1], BOC Sciences[] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |

| Melting Point | 87 - 91 °C | Chem-Impex[1] |

| Synonyms | Boc-L-Tyr(Et)-OH, Boc-L-Phe(4-OEt)-OH | Chem-Impex[1] |

Stability Profile

While detailed quantitative stability studies under various conditions like pH, light, and humidity are not extensively published in the public domain, the chemical nature of this compound allows for an informed understanding of its stability.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[4] Exposure to strong acids will lead to its removal, yielding the free amine. Therefore, storage in acidic environments or contact with acidic contaminants should be strictly avoided. The general procedure for Boc deprotection involves using trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂).[5]

-

Ethyl Ether Linkage: The ethyl ether on the phenolic hydroxyl group is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under harsh acidic conditions, though it is significantly more stable than the Boc group.

-

General Chemical Stability: The compound is considered stable under standard ambient and recommended storage conditions.[6] It is a combustible solid, and fine dust may have the potential for a dust explosion if widely dispersed in the air.[6]

A potential degradation pathway, primarily driven by acidic conditions, is the deprotection of the Boc group.

Recommended Storage and Handling

To ensure the long-term stability and maintain the high purity of this compound, adherence to proper storage and handling protocols is critical. The recommendations are collated from various supplier safety data sheets and product information pages.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | 0 - 8 °C | Chem-Impex[1] |

| Store in freezer | Fisher Scientific (for D-isomer) | |

| Room Temperature (for ethyl ester) | ChemScene[7] | |

| Atmosphere | Store under nitrogen (for ethyl ester) | ChemScene[7] |

| Keep container tightly closed and dry | Sigma-Aldrich | |

| Light/Moisture | Avoid direct sunlight and moisture | Fengchen[8] |

Based on these recommendations, the optimal storage condition is refrigeration (2-8°C) in a tightly sealed container to protect from moisture. For long-term storage, freezing may be considered. Storing under an inert atmosphere like nitrogen is beneficial, especially for related ester compounds, to prevent potential oxidation or moisture-driven degradation.[7]

The following workflow outlines the best practices for handling and storing the compound in a laboratory setting.

Experimental Protocols

Specific, validated experimental protocols for the stability testing of this compound are not detailed in the reviewed literature. However, a standard approach to assess the stability of such a compound would involve the following methodology.

Protocol: Isothermal Stability Assessment using HPLC

-

Objective: To determine the degradation rate of this compound under accelerated temperature conditions.

-

Materials:

-

This compound (≥98% purity).

-

HPLC-grade acetonitrile and water.

-

Trifluoroacetic acid (TFA) or other suitable buffer components for the mobile phase.

-

Temperature-controlled ovens or stability chambers.

-

Volumetric flasks and pipettes.

-

HPLC system with a UV detector and a C18 column.

-

-

Methodology:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Dispense aliquots of the stock solution into sealed vials.

-

Place sets of vials into stability chambers at various temperatures (e.g., 25°C, 40°C, 60°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each temperature condition.

-

Analyze the samples by a validated reverse-phase HPLC method. A typical detection wavelength would be in the range of 275-280 nm, corresponding to the absorbance of the tyrosine chromophore.

-

Quantify the peak area of the parent compound and any new peaks corresponding to degradation products.

-

Calculate the percentage of the remaining parent compound at each time point and temperature.

-

The data can be used to determine the degradation kinetics and estimate the shelf life under recommended storage conditions.

-

Conclusion

This compound is a stable compound when stored and handled correctly. The primary vulnerabilities are the acid-labile Boc group and potential moisture absorption. The recommended storage condition is refrigeration at 2-8°C in a dry, tightly sealed container . While comprehensive public data on its degradation kinetics is sparse, standard chemical principles and analytical methods can be applied to ensure its integrity for critical research and development applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. carlroth.com [carlroth.com]

- 7. chemscene.com [chemscene.com]

- 8. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

The Biological Activity of Peptides Containing O-Ethyl-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their pharmacological properties, such as receptor affinity, selectivity, and metabolic stability. O-alkylation of tyrosine residues, for instance, prevents phosphorylation and can modulate hydrogen bonding interactions with target receptors. While modifications like O-methylation have been explored in various peptide families, the specific biological activity of peptides containing O-ethyl-tyrosine is less documented in publicly available literature. This technical guide provides a comprehensive overview of the anticipated biological effects of incorporating O-ethyl-tyrosine into peptides, drawing parallels with closely related modifications. It details the experimental protocols required for the synthesis and thorough pharmacological characterization of such novel peptide entities and outlines the key signaling pathways these peptides are likely to modulate.

The Impact of O-Alkylation on Peptide Activity: A Case Study with Dermorphin Analogs

Due to the limited specific data on O-ethyl-tyrosine containing peptides, we present a comparative analysis of dermorphin analogs with O-methyl-tyrosine to illustrate the potential effects of O-alkylation on opioid receptor affinity. Dermorphin is a potent and selective μ-opioid receptor agonist. The following table summarizes the binding affinities of dermorphin and its 1-substituted analogues.

| Peptide/Analog | μ-Opioid Receptor Affinity (Ki, nM) | Reference |

| Dermorphin | Moderate Affinity | [1] |

| [Tyr(Me)¹]dermorphin | Moderate Affinity | [1] |

| [Phe¹]dermorphin | Low Affinity | [1] |

| [D-Phe¹]dermorphin | Low Affinity | [1] |

| [Ala¹]dermorphin | Low Affinity | [1] |

| [N-Ac-Tyr¹]dermorphin | Low Affinity | [1] |

A radioreceptor study showed a moderate affinity of dermorphin and its Tyr(Me)1 analogue for the opiate receptor sites from striatal homogenates[1]. The other modifications at position 1 resulted in a significant loss of affinity, highlighting the importance of the tyrosine hydroxyl group or a suitable bioisostere for potent μ-opioid receptor binding[1]. It is plausible that O-ethylation would result in a similar or slightly altered affinity profile compared to O-methylation, depending on the specific receptor pocket interactions.

Key Signaling Pathways

Peptides containing O-ethyl-tyrosine are likely to be designed to target G-protein coupled receptors (GPCRs), such as opioid and neuropeptide Y (NPY) receptors. Understanding the downstream signaling cascades is crucial for characterizing their biological activity.

Opioid Receptor Signaling

Opioid receptors primarily couple to inhibitory G-proteins (Gi/o). Agonist binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Opioid Receptor Signaling Cascade

Neuropeptide Y Receptor Signaling

Similar to opioid receptors, NPY receptors (Y1, Y2, Y4, Y5) are GPCRs that predominantly couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase and modulation of intracellular calcium levels.

Neuropeptide Y Receptor Signaling Cascade

Experimental Protocols

The following section provides detailed methodologies for the synthesis and biological evaluation of peptides containing O-ethyl-tyrosine.

Solid-Phase Peptide Synthesis (SPPS) of O-Ethyl-Tyrosine Containing Peptides

Standard Fmoc-based solid-phase peptide synthesis is a robust method for creating peptides with O-ethyl-tyrosine.

Workflow:

SPPS Workflow for Peptide Synthesis

Methodology:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (including Fmoc-L-Tyr(Et)-OH at the desired position), a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate to facilitate the coupling reaction. Wash the resin with DMF.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Receptor Binding Assays

Competitive radioligand binding assays are used to determine the affinity (Ki) of a test peptide for its target receptor.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the μ-opioid receptor).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand (e.g., [³H]DAMGO for μ-opioid receptor) and membrane preparation.

-

Non-specific Binding: Radioligand, a high concentration of a non-labeled antagonist (e.g., naloxone), and membrane preparation.

-

Competitive Binding: Radioligand, varying concentrations of the test peptide (e.g., O-ethyl-tyrosine containing peptide), and membrane preparation.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate bound from free radioligand by filtration through glass fiber filters using a cell harvester.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common downstream effect of Gi/o-coupled receptor activation.

Methodology:

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells expressing an NPY receptor) in a suitable assay plate.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test peptide.

-

Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Generate a dose-response curve and determine the EC50 value (the concentration of the peptide that produces 50% of the maximal inhibition of cAMP production).

This assay is used to measure the increase in intracellular calcium concentration upon activation of Gq-coupled receptors or Gi/o-coupled receptors that can also modulate calcium signaling.

Methodology:

-

Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Agonist Addition: Add varying concentrations of the test peptide to the cells.

-

Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader with automated injection capabilities.

-

Data Analysis: Determine the EC50 value from the dose-response curve of the peak fluorescence signal.

This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the receptor of interest.

-

Assay Setup: Incubate the membranes with GDP, varying concentrations of the test peptide, and [³⁵S]GTPγS.

-

Incubation: Allow the reaction to proceed to allow for nucleotide exchange.

-

Separation: Separate bound from free [³⁵S]GTPγS by filtration.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS.

-

Data Analysis: Determine the EC50 and Emax values from the dose-response curve to assess the potency and efficacy of the peptide.

Conclusion

The incorporation of O-ethyl-tyrosine into bioactive peptides represents a promising avenue for the development of novel therapeutics with potentially enhanced pharmacological profiles. Although specific biological data for such peptides are not widely available, the established methodologies for peptide synthesis and characterization provide a clear roadmap for their evaluation. By utilizing the detailed experimental protocols outlined in this guide, researchers can systematically investigate the receptor binding affinities, functional activities, and downstream signaling effects of O-ethyl-tyrosine containing peptides. This will enable a thorough understanding of their structure-activity relationships and pave the way for the rational design of next-generation peptide-based drugs.

References

A Technical Guide to the Synthesis and Application of Bioactive Peptides Containing Boc-O-ethyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of bioactive peptides is a cornerstone of modern drug discovery and biochemical research. The incorporation of non-canonical or modified amino acids is a key strategy for enhancing peptide stability, modulating biological activity, and improving pharmacokinetic properties. N-α-tert-butyloxycarbonyl-O-ethyl-L-tyrosine (Boc-O-ethyl-L-tyrosine or Boc-Tyr(Et)-OH) is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).

Unlike protecting groups such as benzyl (Bzl) or tert-butyl (tBu) on the tyrosine side chain, the O-ethyl group is a permanent modification. It is not cleaved under the standard, harsh acidic conditions (e.g., anhydrous Hydrogen Fluoride, HF) used in Boc-SPPS. This modification imparts unique characteristics to the resulting peptide. The ethoxy group increases lipophilicity, which can enhance membrane permeability and bioavailability[1]. Critically, it blocks the phenolic hydroxyl group, preventing post-translational modifications like phosphorylation, which is a pivotal event in many cell signaling pathways[2]. This makes Boc-Tyr(Et)-OH an invaluable tool for designing peptide-based receptor antagonists or signaling inhibitors.

This guide provides a comprehensive overview of the use of Boc-Tyr(Et)-OH in Boc-strategy SPPS, offering detailed experimental protocols, quantitative data, and a discussion of the implications for peptide bioactivity.

Physicochemical Properties of Boc-Tyr(Et)-OH

Proper handling and understanding of the building block's properties are crucial for successful synthesis.

| Property | Value |

| Chemical Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36 g/mol |

| Appearance | White to off-white powder |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) |

| Side-Chain Modification | O-ethyl ether |

| Solubility | Soluble in DMF, DCM, Chloroform |

| Storage Temperature | 2-8°C |

Application in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl protection strategy is a well-established method for SPPS. It relies on a graded acid lability for the removal of protecting groups: the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable side-chain protecting groups (e.g., Benzyl ethers) are removed during the final cleavage step with a strong acid, such as HF[3][4][5]. When using Boc-Tyr(Et)-OH, the O-ethyl group remains intact throughout this entire process, yielding a peptide that is permanently modified at the tyrosine residue.

The Boc-SPPS Workflow

The synthesis is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. Each cycle consists of two main steps: deprotection of the Nα-Boc group and coupling of the next Boc-protected amino acid[6].

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Experimental Protocols

This section provides a detailed protocol for a single coupling cycle of Boc-Tyr(Et)-OH during a manual Boc-SPPS synthesis on a 0.1 mmol scale.

Materials

-

Resin: Merrifield resin pre-loaded with the C-terminal amino acid (e.g., 200 mg, 0.5 mmol/g loading).

-

Amino Acid: Boc-Tyr(Et)-OH.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

-

Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), HBTU, Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger).

Step 1: Resin Preparation and Swelling

-

Place the peptide-resin in a fritted reaction vessel.

-

Add 5 mL of DCM to swell the resin. Agitate gently for 30 minutes.

-

Drain the DCM solvent.

Step 2: Nα-Boc Deprotection

-

Add 5 mL of a 50% TFA solution in DCM to the resin. Agitate for 2 minutes and drain[6][7].

-

Add a fresh 5 mL of 50% TFA in DCM and agitate for 20-30 minutes[6][7].

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3 x 5 mL), followed by IPA (2 x 5 mL), and finally DCM again (3 x 5 mL) to remove residual TFA and salts[8].

Step 3: Neutralization

-

Add 5 mL of a 10% DIEA solution in DCM to the resin-bound peptide TFA salt. Agitate for 2 minutes and drain[6][8].

-

Repeat the neutralization step.

-

Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL) to prepare for coupling.

Step 4: Coupling of Boc-Tyr(Et)-OH

-

In a separate vessel, pre-activate Boc-Tyr(Et)-OH (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for approximately 10 minutes[9].

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 2-4 hours at room temperature[9].

-

Monitor the reaction completion using a qualitative Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction[10].

-

Once complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum[9].

Step 5: Final Cleavage and Deprotection

-

After the full peptide sequence is assembled, dry the peptide-resin under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus with a magnetic stir bar.

-

Add a scavenger, such as anisole (1.0 mL per gram of resin), to prevent side reactions[3][4].

-

Cool the reaction vessel to 0°C.

-

Slowly distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel[3].

-

Stir the mixture at 0°C for 60 minutes. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. The O-ethyl group on the tyrosine residue will remain intact.

-

Evaporate the HF under vacuum.

-

Precipitate the crude peptide by washing the resin with cold diethyl ether. Collect the precipitate by centrifugation or filtration[3].

-

Dissolve the peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

Quantitative Data and Synthesis Parameters

While specific yields are sequence-dependent, the Boc strategy is known for its effectiveness, especially with hydrophobic or aggregation-prone sequences[8][11].

Table 5.1: Reagent Equivalents for a Standard Coupling Cycle

| Reagent | Equivalents (relative to resin capacity) | Purpose |

| Boc-Amino Acid | 3 | Building Block |

| HBTU | 3 | Activating Agent |

| HOBt | 3 | Activation/Racemization Suppression |

| DIEA | 6 | Activation Base |

| 50% TFA in DCM | - | Nα-Boc Deprotection |

| 10% DIEA in DCM | - | Neutralization |

Data extrapolated from standard Boc-SPPS protocols[8][9].

Table 5.2: Comparative Overview of Boc vs. Fmoc Strategies

| Parameter | Boc-SPPS Strategy | Fmoc-SPPS Strategy |

| Nα-Deprotection | Moderate Acid (TFA) | Base (Piperidine) |

| Side-Chain Deprotection | Strong Acid (HF) | Moderate Acid (TFA) |

| Final Cleavage | Requires specialized HF apparatus | Standard lab equipment |

| Peptide Solubility | Generally higher during synthesis | Can be lower, risk of aggregation |

| Typical Overall Yield | 60-80%[8] | >85% for standard sequences[8] |

| Compatibility | Good for hydrophobic sequences | Good for acid-sensitive modifications |

Impact on Bioactivity: Blocking Tyrosine Phosphorylation

Tyrosine phosphorylation is a critical post-translational modification that acts as a molecular switch in a vast number of signaling pathways, particularly those mediated by Receptor Tyrosine Kinases (RTKs)[2][12]. The phosphorylation of specific tyrosine residues on a receptor or its substrate initiates a cascade of downstream events leading to cellular responses like growth, differentiation, and metabolism[2].

The permanent O-ethylation of a tyrosine residue within a peptide sequence renders it "non-phosphorylatable." This modification can be strategically employed to create potent and specific antagonists for signaling pathways that depend on tyrosine phosphorylation.

Generic Receptor Tyrosine Kinase (RTK) Signaling

A typical RTK pathway involves ligand binding, receptor dimerization, and subsequent autophosphorylation of intracellular tyrosine residues, which then serve as docking sites for downstream signaling proteins.

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling cascade.

Inhibition of RTK Signaling by an O-Ethyl-Tyrosine Peptide

A synthetic peptide containing Tyr(Et) can act as a competitive antagonist, binding to the receptor but preventing the crucial phosphorylation step, thereby blocking the entire downstream cascade.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. biosynth.com [biosynth.com]

- 12. Enzymatic Phosphorylation of Oxidized Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]

Custom Synthesis of Boc-O-ethyl-L-tyrosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the custom synthesis of N-α-Boc-O-ethyl-L-tyrosine, a valuable building block in the design and development of novel peptide-based therapeutics. This guide details the synthetic pathway, experimental protocols, purification techniques, and key applications, with a focus on its role in the synthesis of ligands for G-protein coupled receptors (GPCRs).

Introduction

N-α-Boc-O-ethyl-L-tyrosine is a protected amino acid derivative that plays a crucial role in modern peptide synthesis and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise peptide chain elongation, while the ethyl ether on the phenolic side chain of tyrosine offers several advantages:

-

Enhanced Lipophilicity: The ethyl group increases the lipophilicity of the tyrosine residue, which can improve the membrane permeability and overall bioavailability of the resulting peptide.[1]

-

Metabolic Stability: O-alkylation of the phenolic hydroxyl group prevents potential metabolic modification at this site, thereby increasing the in vivo stability of the peptide.

-

Prevention of Side Reactions: Protection of the hydroxyl group is essential during peptide synthesis to prevent unwanted side reactions such as O-acylation.

These properties make Boc-O-ethyl-L-tyrosine a valuable tool for the synthesis of bioactive peptides, including hormone analogs, enzyme inhibitors, and ligands for GPCRs.[1]

Synthetic Pathway

The synthesis of this compound is a two-step process starting from L-tyrosine. The first step involves the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group. The second step is the selective O-alkylation of the phenolic hydroxyl group with an ethylating agent.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing O-Ethyl-L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc (tert-butyloxycarbonyl) strategy is a well-established method, particularly advantageous for the synthesis of complex and hydrophobic peptides.[1] The synthesis of peptides containing modified amino acids, such as O-ethyl-L-tyrosine (Tyr(Et)), is of significant interest for structure-activity relationship studies, protein engineering, and drug discovery. The ethyl ether on the tyrosine side chain is stable to the standard trifluoroacetic acid (TFA) cleavage conditions used in Boc-SPPS, making it a robust modification.[2]

This document provides a detailed protocol for the incorporation of Boc-O-ethyl-L-tyrosine into a peptide sequence using manual Boc-SPPS. The protocol covers the entire workflow from resin preparation to final peptide cleavage and precipitation.

Key Principles of Boc-SPPS

The Boc/Bzl (benzyl) strategy utilizes the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a moderate acid like TFA.[3] More stable protecting groups are used for amino acid side chains, which are removed during the final cleavage step with a strong acid, such as anhydrous hydrogen fluoride (HF).[4] The general workflow involves repetitive cycles of deprotection, neutralization, and coupling.[3]

Experimental Protocols

This section details a step-by-step protocol for a single coupling cycle of this compound and the final cleavage of the peptide from the resin.

Materials and Reagents

-

This compound

-

Merrifield resin (or other suitable resin for Boc-SPPS)[5]

-

Dichloromethane (DCM)[5]

-

N,N-Dimethylformamide (DMF)[3]

-

Trifluoroacetic acid (TFA)[5]

-

Diisopropylethylamine (DIEA)[3]

-

Coupling reagents (e.g., HBTU, DIC/HOBt)[6]

-

Scavengers (e.g., anisole, p-cresol)[3]

-

Cold diethyl ether[2]

Protocol 1: Single Amino Acid Coupling Cycle

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.[1][4] Drain the DCM.

-

Nα-Boc Deprotection:

-

Neutralization:

-

Coupling of this compound:

-

In a separate vessel, pre-activate the this compound (2-4 equivalents relative to resin loading) by dissolving it with a coupling agent (e.g., HBTU, 2-4 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.[3][4]

-

Add the activated amino acid solution to the neutralized resin-bound peptide.[3]

-

Agitate the mixture for 1-2 hours at room temperature.[4]

-

Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A yellow color indicates a complete reaction, while a blue/purple color signifies an incomplete coupling, requiring the coupling step to be repeated.[4]

-

-

Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[4] The resin is now ready for the next deprotection cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The O-ethyl group on tyrosine is stable under these conditions.[2]

-

Resin Preparation: Thoroughly dry the final peptide-resin under vacuum.[4]

-

HF Cleavage:

-

Place the dried peptide-resin and a magnetic stir bar into an HF cleavage apparatus.[3]

-

Add a scavenger, such as anisole or p-cresol (1.0 mL per gram of resin).[3]

-

Cool the reaction vessel to -5°C to 0°C.[3]

-

Slowly distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).[3]

-

Stir the mixture at 0°C for 60 minutes.[3]

-

After the reaction, evaporate the HF under vacuum.[3]

-

-

Peptide Precipitation and Washing:

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS

| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |

| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization.[6] |

| Uronium/Aminium Salts | HBTU, HATU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient and suitable for challenging couplings.[6] |

| Phosphonium Salts | PyBOP | Very Good | 1 - 2 hours | Low | Effective for sterically hindered amino acids. |

Table 2: Expected Yield and Purity

Note: The following are general expectations for Boc-SPPS and may vary depending on the peptide sequence and synthesis scale.

| Parameter | Expected Outcome |

| Coupling Efficiency per Step | >99% |

| Overall Crude Peptide Yield | 60-80% |

| Purity of Crude Peptide (by HPLC) | 50-70% |

Mandatory Visualization

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

This diagram illustrates the major steps in Boc-SPPS, starting from resin preparation, proceeding through the iterative cycles of deprotection, neutralization, and coupling, and concluding with the final cleavage, precipitation, and purification of the target peptide.

References

Coupling Reagents for Boc-O-ethyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of protected amino acids is a critical step in solid-phase peptide synthesis (SPPS). Boc-O-ethyl-L-tyrosine is a valuable building block in the synthesis of peptides, offering a permanently protected side-chain hydroxyl group, which can be advantageous in specific synthetic strategies. However, the ethyl ether and the N-terminal Boc group can contribute to steric hindrance, potentially impacting coupling efficiency. The choice of coupling reagent is therefore paramount to ensure high yields, minimize side reactions such as racemization, and obtain a final peptide of high purity.

This document provides a detailed overview of common coupling reagents for the incorporation of this compound in Boc-SPPS, offering experimental protocols and a comparative analysis of their performance.

Comparison of Recommended Coupling Reagents

The selection of a coupling reagent is a critical step that can significantly influence the outcome of the synthesis. For sterically hindered amino acids like this compound, onium salt-based reagents (uronium/aminium and phosphonium) are generally more effective than carbodiimides.

| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient and fast-acting, especially for hindered couplings.[1][2] HATU and COMU are often superior for difficult sequences.[3] COMU offers an improved safety profile as it is not based on potentially explosive HOBt or HOAt.[3] |

| Phosphonium Salts | PyBOP, PyAOP | Very Good | 30 - 60 minutes | Very Low | Effective for sterically hindered couplings and are known to minimize racemization.[1] They are a good alternative to uronium salts, particularly when guanidinylation of the N-terminus is a concern. |

| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | A cost-effective and widely used method.[1][2] The addition of 1-hydroxybenzotriazole (HOBt) or a similar additive is crucial to suppress racemization and improve efficiency.[4] May require longer reaction times for hindered residues.[1] |

Quantitative Data on Coupling Reagent Performance

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes the general performance of commonly used coupling reagents with sterically hindered amino acids, which can be considered a reasonable proxy. Yields are highly sequence-dependent and the following data should be used as a general guideline.

| Coupling Reagent | Typical Excess (AA/Reagent) | Typical Coupling Time | General Yield for Hindered Couplings | Racemization Potential |

| HATU | 2 - 3 equivalents | 15 - 45 minutes | > 95% | Very Low[2] |

| HBTU | 2 - 3 equivalents | 30 - 60 minutes | > 90% | Low[1] |

| PyBOP | 2 - 3 equivalents | 30 - 60 minutes | > 90% | Very Low[1] |

| DIC/HOBt | 3 - 5 equivalents | 1 - 4 hours | 85 - 95% | Low to Moderate[1] |

| COMU | 2 - 3 equivalents | 15 - 45 minutes | > 95% | Very Low[3] |

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in Boc-SPPS. Reagent equivalents are based on the initial loading of the resin. It is recommended to monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test.[2]

Protocol 1: Coupling using HATU

This protocol is recommended for difficult couplings where high efficiency and minimal racemization are required.

Materials:

-

Peptide-resin with a free amino group

-

This compound (3 equivalents)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM (1 x 2 min, 1 x 20 min).

-

Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

-

Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 min).

-

Washing: Wash the resin with DMF (3x).

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.

-

Monitoring: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling using HBTU

HBTU is a reliable and efficient coupling reagent suitable for most applications.

Materials:

-

Peptide-resin with a free amino group

-

This compound (2 equivalents)

-

HBTU (2 equivalents)

-

DIEA (4 equivalents)

-

DMF

-

DCM

Procedure:

-

Follow steps 1-5 from the HATU protocol (Resin Swelling, Boc Deprotection, Washing, Neutralization, Washing).

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equivalents) in DMF.

-

Coupling: Add a 1.0 M solution of HBTU in DMF (2 equivalents) and DIEA (4 equivalents) to the resin, followed by the dissolved amino acid. Agitate the reaction vessel at room temperature for 30-60 minutes.[2]

-

Monitoring: Perform a Kaiser test.

-

Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling using PyBOP

PyBOP is an excellent choice for minimizing racemization, especially in challenging couplings.

Materials:

-

Peptide-resin with a free amino group

-

This compound (2 equivalents)

-

PyBOP (2 equivalents)

-

DIEA (4 equivalents)

-

DMF

-

DCM

Procedure:

-

Follow steps 1-5 from the HATU protocol.

-

Activation and Coupling: In a separate vessel, dissolve this compound (2 equivalents) and PyBOP (2 equivalents) in DMF. Add DIEA (4 equivalents) and immediately add the mixture to the resin.

-

Agitate the reaction vessel at room temperature for 30-60 minutes.

-

Monitoring: Perform a Kaiser test.

-

Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Coupling using DIC/HOBt

This is a cost-effective method, but may require longer reaction times.

Materials:

-

Peptide-resin with a free amino group

-

This compound (3 equivalents)

-

HOBt (3 equivalents)

-

Diisopropylcarbodiimide (DIC) (3 equivalents)

-

DMF

-

DCM

Procedure:

-

Follow steps 1-5 from the HATU protocol.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 1-4 hours.[1]

-

Monitoring: Perform a Kaiser test.

-

Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Potential Side Reactions and Mitigation

-

Incomplete Coupling: Due to the steric hindrance of this compound, incomplete coupling can lead to deletion sequences.

-

Mitigation: Use a more potent coupling reagent (HATU, COMU), increase the coupling time, or perform a double coupling.[2]

-

-

Racemization: The activation of the carboxylic acid can lead to epimerization.

-

Guanidinylation: Uronium/aminium reagents like HBTU and HATU can react with the free N-terminus to form a guanidinyl group, capping the peptide chain.

-

Mitigation: Avoid using a large excess of the coupling reagent and base. In situ neutralization protocols can also suppress this side reaction.[6]

-

-

Side Reactions of the Ethyl Ether: The ethyl ether protecting group on the tyrosine side chain is generally stable to the conditions of Boc-SPPS. Unlike a benzyl ether, it is not susceptible to cleavage under the mildly acidic conditions of Boc deprotection.[2] No significant side reactions involving the ethyl ether during the coupling step have been reported under standard conditions.

Visualizations

Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.

Caption: Decision tree for selecting a coupling reagent for this compound.

Conclusion